molecular formula C9H9ClFNO B1502173 3-(2-Chloro-4-fluorophenoxy)azetidine

3-(2-Chloro-4-fluorophenoxy)azetidine

Cat. No.: B1502173
M. Wt: 201.62 g/mol
InChI Key: GFVYARFHIKHPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-fluorophenoxy)azetidine is a small heterocyclic compound featuring a four-membered azetidine ring substituted with a phenoxy group at the 3-position. The phenoxy group is further substituted with chlorine and fluorine at the 2- and 4-positions, respectively (Figure 1). The azetidine ring introduces significant ring strain due to its small size, which influences its reactivity and conformational flexibility .

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenoxy)azetidine

InChI

InChI=1S/C9H9ClFNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2

InChI Key

GFVYARFHIKHPEO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Functional Group Variations

Compound Name Substituents on Phenoxy Group Key Functional Groups Molecular Formula (Derived) Potential Applications Reference
3-(2-Chloro-4-fluorophenoxy)azetidine 2-Cl, 4-F Azetidine, phenoxy C₉H₈ClFNO Hypothesized anticancer/antimicrobial
3-(2-Benzyl-4-chlorophenoxy)azetidine 2-Benzyl, 4-Cl Azetidine, benzyl, phenoxy C₁₆H₁₅ClNO Research chemical (discontinued)
[ Compound] 4-Cl, 3-CF₃, pyridine-carboxamide Pyridine, carboxamide Not provided Hyperproliferative diseases (e.g., cancer)
2-Azetidinone derivatives (e.g., from Phenothiazine) N/A 2-Azetidinone (β-lactam) Varies Antimicrobial, antifungal
Key Observations:

Trifluoromethyl (CF₃) in the compound enhances metabolic stability and electron-withdrawing effects, which may improve target binding affinity compared to the simpler chloro-fluoro substitution .

Ring System Differences: 2-Azetidinones (β-lactams) exhibit distinct reactivity due to the strained lactam ring, enabling antimicrobial activity via penicillin-binding protein inhibition . In contrast, non-lactam azetidines like 3-(2-Chloro-4-fluorophenoxy)azetidine may interact with different biological targets.

Pharmacological Potential: The compound, with its pyridine-carboxamide core, demonstrates broad anticancer activity against solid tumors and leukemias .

Crystallographic and Spectroscopic Data

  • The SHELX software suite () is widely used for crystallographic refinement of small molecules, including azetidine derivatives. For example, the compound was characterized using X-ray diffraction (2θ = 21.2°) and IR spectroscopy (peak at 353 cm⁻¹) . Similar methods could elucidate the target compound’s conformation and intermolecular interactions.

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